Agn-PC-00AZ8Y
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-00AZ8Y is a chemical compound with the CAS number 908338-78-3 It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-00AZ8Y involves several steps, including the use of specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated equipment. This ensures consistent quality and high yield. The process may include purification steps such as crystallization or distillation to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-00AZ8Y undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, offering a range of applications in different fields .
Wissenschaftliche Forschungsanwendungen
Agn-PC-00AZ8Y has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a catalyst in some processes. In biology, it has potential applications in drug development and as a tool for studying biological pathways. In medicine, this compound is being explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialized materials and as an additive in various products .
Wirkmechanismus
The mechanism of action of Agn-PC-00AZ8Y involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Agn-PC-00AZ8Y include other azide-based compounds and silver salts. These compounds share some structural similarities and may exhibit comparable properties .
Uniqueness: this compound stands out due to its unique combination of properties, which make it suitable for a wide range of applications. Its stability, reactivity, and potential for functionalization distinguish it from other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike. Further research and development may uncover even more uses for this intriguing compound.
Eigenschaften
CAS-Nummer |
908338-78-3 |
---|---|
Molekularformel |
C15H12F6O2 |
Molekulargewicht |
338.24 g/mol |
IUPAC-Name |
3,14-bis(trifluoromethyl)-2,15-dioxatricyclo[9.4.0.01,6]pentadeca-3,5,11,13-tetraene |
InChI |
InChI=1S/C15H12F6O2/c16-14(17,18)11-7-5-9-3-1-2-4-10-6-8-12(15(19,20)21)23-13(9,10)22-11/h5-8H,1-4H2 |
InChI-Schlüssel |
JUKHFYFHVMGGCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC=C(OC23C(=CC=C(O3)C(F)(F)F)C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.